molecular formula C6H13NO2 B1293545 Hexanohydroxamic acid CAS No. 4312-93-0

Hexanohydroxamic acid

Cat. No.: B1293545
CAS No.: 4312-93-0
M. Wt: 131.17 g/mol
InChI Key: FWPKDESKJMMUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanohydroxamic acid is an organic compound with the molecular formula C6H13NO2. It is a derivative of hexanamide, where a hydroxyl group is attached to the nitrogen atom. This compound is part of the amide family, which is characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. Amides are commonly found in various biological molecules and are known for their stability and versatility in chemical reactions.

Mechanism of Action

Target of Action

N-Hydroxyhexanamide, also known as Hexanohydroxamic acid or Hexanamide, N-hydroxy-, is a compound that has been researched for its potential anti-tumor properties . It is known to be a histone deacetylase (HDAC) inhibitor . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.

Mode of Action

As an HDAC inhibitor, N-Hydroxyhexanamide interacts with its targets by blocking the action of HDACs. This inhibition prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This change can affect gene expression, potentially leading to the suppression of tumor growth .

Biochemical Pathways

The inhibition of HDACs can lead to an increase in acetylation levels of intracellular proteins, which can have downstream effects on various cellular processes .

Result of Action

The primary molecular effect of N-Hydroxyhexanamide’s action is the increased acetylation of histones due to the inhibition of HDACs. This change can lead to alterations in gene expression, which can have various cellular effects. For instance, changes in the expression of genes related to cell growth and division could potentially lead to the suppression of tumor growth .

Biochemical Analysis

Biochemical Properties

Hexanamide, N-hydroxy-, plays a significant role in biochemical reactions, particularly in the inhibition of lysine deacetylation. This compound interacts with enzymes such as histone deacetylases (HDACs), which are crucial for regulating gene expression through the removal of acetyl groups from lysine residues on histone proteins . By inhibiting HDACs, Hexanamide, N-hydroxy-, can alter the acetylation status of histones, thereby influencing chromatin structure and gene expression. Additionally, this compound has been shown to interact with other proteins involved in angiogenesis and tumor growth, further highlighting its importance in biochemical pathways .

Cellular Effects

Hexanamide, N-hydroxy-, exerts various effects on different cell types and cellular processes. One of its primary effects is the inhibition of angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is critical for tumor growth and metastasis. By inhibiting angiogenesis, Hexanamide, N-hydroxy-, can reduce tumor growth and proliferation . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of HDACs and other enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of action of Hexanamide, N-hydroxy-, involves its interaction with HDACs, leading to the inhibition of lysine deacetylation. This inhibition results in increased acetylation of histone proteins, which can alter chromatin structure and gene expression . Additionally, Hexanamide, N-hydroxy-, may interact with other biomolecules, such as transcription factors and co-regulators, to modulate gene expression further. The compound’s ability to inhibit angiogenesis is also linked to its effects on the expression of angiogenic factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hexanamide, N-hydroxy-, have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Hexanamide, N-hydroxy-, can maintain its inhibitory effects on HDACs and angiogenesis over extended periods, although its potency may decrease due to degradation . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of Hexanamide, N-hydroxy-, vary with different dosages in animal models. At lower doses, the compound effectively inhibits HDAC activity and angiogenesis without causing significant toxicity . At higher doses, Hexanamide, N-hydroxy-, may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s impact on essential cellular processes and the accumulation of toxic metabolites. Therefore, careful dosage optimization is necessary to maximize the therapeutic benefits of Hexanamide, N-hydroxy-, while minimizing its potential side effects .

Metabolic Pathways

Hexanamide, N-hydroxy-, is involved in several metabolic pathways, including the hexosamine biosynthetic pathway (HBP). This pathway is crucial for producing amino sugars, such as uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), which are essential for glycoprotein and glycoconjugate biosynthesis . Hexanamide, N-hydroxy-, interacts with enzymes such as glutamine fructose-6-phosphate amidotransferase (GFAT) and glucosamine-phosphate N-acetyltransferase (GNPNAT), which are key regulators of the HBP . By modulating these enzymes’ activity, Hexanamide, N-hydroxy-, can influence metabolic flux and metabolite levels, impacting cellular homeostasis and function .

Transport and Distribution

The transport and distribution of Hexanamide, N-hydroxy-, within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, Hexanamide, N-hydroxy-, may bind to specific proteins that facilitate its distribution to different cellular compartments . The compound’s localization and accumulation within tissues depend on factors such as its chemical properties, the presence of transporters, and the cellular environment .

Subcellular Localization

Hexanamide, N-hydroxy-, exhibits specific subcellular localization patterns that influence its activity and function. Studies have shown that this compound can localize to the nucleus, where it interacts with HDACs and other nuclear proteins to modulate gene expression . Additionally, Hexanamide, N-hydroxy-, may be found in the cytoplasm and other organelles, where it can affect various cellular processes . The compound’s subcellular localization is likely determined by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanohydroxamic acid can be synthesized through several methods. One common approach involves the reaction of hexanoyl chloride with hydroxylamine. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

C6H11COCl+NH2OHC6H11CONHOH+HCl\text{C}_6\text{H}_{11}\text{COCl} + \text{NH}_2\text{OH} \rightarrow \text{C}_6\text{H}_{11}\text{CONHOH} + \text{HCl} C6​H11​COCl+NH2​OH→C6​H11​CONHOH+HCl

Another method involves the direct oxidation of hexanamide using oxidizing agents like hydrogen peroxide or peracids. This method is advantageous due to its simplicity and the availability of reagents.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Hexanohydroxamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it back to hexanamide or other derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents like thionyl chloride, alkylating agents.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of hexanamide or other amides.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Hexanohydroxamic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Comparison with Similar Compounds

Hexanohydroxamic acid can be compared with other similar compounds, such as:

    Hexanamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    N-Hydroxyacetamide: A smaller analog with similar reactivity but different physical properties.

    N-Hydroxybenzamide: Contains an aromatic ring, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its specific structure, which combines the properties of both hexanamide and hydroxylamine, making it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

N-hydroxyhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-3-4-5-6(8)7-9/h9H,2-5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPKDESKJMMUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063405
Record name Hexanamide, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4312-93-0
Record name N-Hydroxyhexanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4312-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanamide, N-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanamide, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanohydroxamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXANOHYDROXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72TN2MYC5S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexanohydroxamic acid
Reactant of Route 2
Reactant of Route 2
Hexanohydroxamic acid
Reactant of Route 3
Reactant of Route 3
Hexanohydroxamic acid
Reactant of Route 4
Reactant of Route 4
Hexanohydroxamic acid
Reactant of Route 5
Hexanohydroxamic acid
Reactant of Route 6
Hexanohydroxamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.